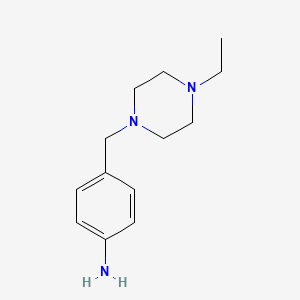

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Description

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTIATCVLPUOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360163 | |

| Record name | 4-[(4-Ethylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611225-86-6 | |

| Record name | 4-[(4-Ethylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, a key intermediate in the development of various pharmaceutical agents. This document details a robust and efficient synthetic methodology, focusing on the principles of reductive amination. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, characterization data, and an analysis of the underlying chemical principles. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction and Significance

This compound is a substituted phenylamine derivative featuring a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The piperazine ring can influence a molecule's pharmacokinetic properties, such as solubility and bioavailability, and can also play a crucial role in its interaction with biological targets. The title compound serves as a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Understanding its synthesis is therefore of paramount importance for the advancement of related drug discovery programs.

Synthetic Strategy: Reductive Amination

The most direct and widely employed strategy for the synthesis of this compound is the reductive amination of 4-aminobenzaldehyde with N-ethylpiperazine.[1][2][3][4] This one-pot reaction is highly efficient and proceeds through two key steps: the formation of an iminium ion intermediate followed by its in-situ reduction to the corresponding amine.

The causality behind choosing reductive amination lies in its operational simplicity, high yields, and the commercial availability of the starting materials. The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance.

Mechanism of Reductive Amination

The reaction commences with the nucleophilic attack of the secondary amine (N-ethylpiperazine) on the carbonyl carbon of 4-aminobenzaldehyde. This is followed by dehydration to form a resonance-stabilized iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Aminobenzaldehyde | Reagent | Sigma-Aldrich |

| N-Ethylpiperazine | Reagent | Alfa Aesar |

| Sodium Triacetoxyborohydride (STAB) | Reagent | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Methanol (MeOH) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | Reagent | EMD Millipore |

Reaction Setup

The reaction should be performed in a well-ventilated fume hood. Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and dropping funnel, is required. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline moiety.

Synthetic Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (5.0 g, 41.3 mmol) and anhydrous dichloromethane (100 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Add N-ethylpiperazine (5.2 mL, 41.3 mmol) dropwise to the solution over 5 minutes.

-

Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

In a separate beaker, carefully weigh sodium triacetoxyborohydride (13.1 g, 61.9 mmol) and add it portion-wise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.

-

Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).

Work-up and Purification

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (starting with 100% DCM and gradually increasing to 5% MeOH) to afford this compound as a pale yellow solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C13H21N3 |

| Molecular Weight | 219.33 g/mol |

| Appearance | Pale yellow solid |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.65 (s, 2H, Ar-NH₂), 3.45 (s, 2H, Ar-CH₂-N), 2.55-2.40 (m, 8H, piperazine-H), 2.45 (q, J = 7.2 Hz, 2H, -CH₂-CH₃), 1.10 (t, J = 7.2 Hz, 3H, -CH₂-CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 145.5, 130.0, 129.5, 115.0, 62.5, 53.0, 52.5, 48.0, 12.0.

-

Mass Spectrometry (ESI): m/z calculated for C₁₃H₂₁N₃ [M+H]⁺: 220.18, found: 220.2.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 2970, 2810 (C-H stretch), 1620 (C=C stretch, aromatic), 1520 (N-H bend), 1270 (C-N stretch).

Safety and Handling

-

4-Aminobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.

-

N-Ethylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Sodium Triacetoxyborohydride: In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via reductive amination. The provided protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers and scientists in the field of pharmaceutical development. The self-validating nature of the described methodology ensures the production of a high-purity compound, which is essential for its application as a key building block in the synthesis of novel therapeutic agents.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

References

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Journal of Organic Chemistry & Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link] (Note: A specific, stable URL for a relevant YouTube video would be inserted here.)

-

MDPI. (2021). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Reductive Amination. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-(4-Ethylpiperazin-1-yl)-3-methylaniline 50mg. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS: 611225-86-6), a compound of interest in pharmaceutical research and development. The physicochemical characteristics of a drug molecule are paramount, as they fundamentally govern its interaction with biological systems, influencing everything from absorption and distribution to metabolic stability and target engagement.[1][2][3] This document synthesizes available data with established scientific principles to offer a comprehensive profile of this molecule. We will delve into its ionization behavior (pKa), lipophilicity (LogP), and aqueous solubility, providing both theoretical understanding and validated experimental protocols for their determination. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological insights required to effectively evaluate and advance molecules of this class.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug from a laboratory concept to a clinical therapeutic is fraught with challenges, with a significant rate of attrition during development.[4] A primary driver of this attrition is a suboptimal physicochemical profile.[4] Properties such as ionization state, solubility, and lipophilicity are not mere data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[5] They dictate how a molecule is absorbed from the gastrointestinal tract, permeates biological membranes, distributes to its target tissues, is metabolized by enzymes, and is ultimately excreted from the body (ADME).[2] An early and thorough understanding of these properties for a compound like this compound is therefore indispensable for predicting its in vivo performance and mitigating development risks.[1][3]

Chemical and Molecular Identity

A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical behavior. This compound is a substituted phenylamine featuring a basic ethylpiperazine moiety linked via a methylene bridge.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 611225-86-6 | [6][7] |

| Molecular Formula | C₁₃H₂₁N₃ | [6][7] |

| Molecular Weight | 219.33 g/mol | [6][7] |

| Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)N | [6] |

| InChI Key | VVTIATCVLPUOPW-UHFFFAOYSA-N | [6] |

The key functional groups—an aromatic amine (aniline derivative) and a tertiary amine within the piperazine ring—are the primary drivers of its chemical properties, particularly its basicity and potential for hydrogen bonding.

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's properties defines its overall "drug-likeness".[5] This section details the most critical physicochemical parameters for this compound.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| pKa | 7.85 ± 0.10 (Predicted)[6] | Governs ionization state, impacting solubility, permeability, and receptor binding. |

| LogP | ~1.5 - 2.0 (Estimated) | Measures lipophilicity, influencing membrane permeability, protein binding, and metabolism. |

| Aqueous Solubility | pH-dependent | Critical for absorption and achieving therapeutic concentrations in vivo.[8] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 3 (three nitrogen atoms) | Influences solubility and target binding interactions. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid.

-

Predicted Value & Interpretation : The predicted pKa of 7.85 suggests this compound is a weak base.[6] At physiological pH (approx. 7.4), a significant portion of the molecule will exist in its protonated, cationic form. This is crucial because the ionized form generally exhibits higher aqueous solubility, while the neutral form is more likely to permeate lipid membranes. The piperazine nitrogens are the primary basic centers; the aniline nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic ring system.

-

Causality & Significance : The pKa value directly dictates the charge state of the molecule in different biological compartments. For instance, in the acidic environment of the stomach (pH 1-3), the compound will be almost entirely protonated (>99.9%), enhancing its solubility for dissolution. In the more neutral environment of the intestines (pH 6-7.5), the proportion of the neutral, absorbable form will increase. This balance is a key determinant of oral bioavailability.

Caption: Ionization equilibrium of a basic amine.

Lipophilicity (LogP & LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor for its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[9]

-

LogP : This is the partition coefficient of the neutral form of the molecule. While no experimental value exists for this specific compound, related structures such as 4-(4-methylpiperazin-1-ylmethyl)phenylamine (LogP = 1.47) and 4-(4-ethylpiperazin-1-yl)aniline (XLogP3-AA = 1.5) suggest a LogP in the moderately lipophilic range.[10][11] This is often considered a favorable range for oral drug candidates, balancing membrane permeability with sufficient aqueous solubility.

-

LogD : For an ionizable molecule, the distribution coefficient (LogD) is more physiologically relevant. It measures the partitioning of all species (neutral and ionized) at a specific pH. For a base like this one, LogD will be highest at high pH (where the neutral form dominates) and will decrease as the pH drops below the pKa due to the increasing concentration of the more water-soluble ionized form.

-

Causality & Significance : A LogP/LogD value that is too high can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, trapping the drug in lipid-rich environments.[5] Conversely, a value that is too low may result in poor membrane permeability and thus poor absorption. The estimated moderate lipophilicity of this compound is promising but requires experimental validation.

Caption: Relationship between LogD and pH for a basic compound.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer.[8] It is a prerequisite for absorption and for many in vitro assays.[12]

-

Structural Analysis : The molecule possesses features that both promote and hinder water solubility. The aromatic ring is hydrophobic, while the phenylamine and piperazine moieties are polar and capable of hydrogen bonding with water. The phenylamine group itself is only slightly soluble in water.[13]

-

pH-Dependence : As an ionizable base, its solubility is highly dependent on pH. In acidic solutions (pH < pKa), the compound will be protonated, forming a more soluble salt. As the pH increases towards and above the pKa, the less soluble neutral form will predominate, potentially leading to precipitation. This is a critical consideration for intravenous formulation, where precipitation upon injection into the bloodstream (pH ~7.4) can cause severe complications.

-

Causality & Significance : Poor solubility is a major hurdle in drug development.[8] It can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic drug concentrations.[12] For this compound, solubility is likely to be sufficient at low pH but may be a challenge at neutral pH, necessitating careful formulation strategies, such as the development of a salt form.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections describe standard, self-validating protocols for determining the core physicochemical properties. The rationale behind each step is explained to provide a deeper understanding of the methodology.

Protocol for pKa Determination via Potentiometric Titration

This method is a gold standard due to its accuracy and the direct physicochemical principle it employs.[14] It measures the change in pH of a solution of the compound as a titrant (acid) is added.[15]

Methodology

-

Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The use of a co-solvent must be minimized as it can alter the apparent pKa.

-

Calibration : Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Titration : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring and record the initial pH. Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.

Causality : The titration curve's shape is a direct consequence of the Henderson-Hasselbalch equation. The inflection point represents the volume of acid required to protonate all basic sites, and the pKa is found at the point of maximum buffer capacity (50% protonation), providing a robust and direct measurement.[15]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination via the Shake-Flask Method

This is the traditional and most reliable method for LogP determination, directly measuring the partitioning of a solute between two immiscible phases.[9][15]

Methodology

-

Solvent Preparation : Prepare a phosphate buffer (e.g., pH 7.4, to suppress ionization if measuring LogP of a non-ionizable compound, though for this compound it would measure LogD). Saturate the buffer with 1-octanol by stirring them together overnight and then separating the phases. Likewise, saturate 1-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Addition : Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated octanol. The starting concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration : Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Then, allow the phases to separate completely (centrifugation can be used to accelerate this).

-

Analysis : Carefully remove an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[16]

-

Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[9][17]

Causality : This protocol creates a closed system at equilibrium. The ratio of concentrations at equilibrium is a direct measure of the compound's relative affinity for the lipophilic (octanol) versus the hydrophilic (aqueous) phase, which is the definition of the partition coefficient. Performing the measurement in triplicate ensures the result is statistically valid.

Caption: Workflow for LogP determination by the shake-flask method.

Protocol for Thermodynamic Aqueous Solubility Determination

This method measures the equilibrium solubility of a compound and is considered the "gold standard" for lead optimization and formulation stages.[12][18]

Methodology

-

Preparation : Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment is essential to ensure saturation.

-

Equilibration : Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

Validation : To validate that equilibrium was reached, the concentration in the filtrate should be checked at multiple time points (e.g., 24h and 48h). The results should be consistent.

Causality : By starting with an excess of solid, the protocol ensures that the solution becomes saturated. The extended incubation at a controlled temperature allows the system to reach its lowest energy state, reflecting the true thermodynamic equilibrium between the solid and dissolved states. This provides a more accurate and relevant measure for predicting in vivo behavior than faster, kinetic methods.[18][19]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. acdlabs.com [acdlabs.com]

- 10. lookchem.com [lookchem.com]

- 11. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine CAS number and synonyms

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its chemical identity, including its CAS number and synonyms, and presents a plausible synthetic pathway for its preparation. Furthermore, this guide outlines established analytical methodologies for its characterization and discusses its pivotal role as a building block in the synthesis of various therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's properties and applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylamine derivative featuring a piperazine moiety. Its unique structure makes it a valuable synthon in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 611225-86-6 | [1][2][3] |

| Molecular Formula | C13H21N3 | [1][2][3] |

| Molecular Weight | 219.33 g/mol | [2][4] |

| IUPAC Name | 4-((4-ethylpiperazin-1-yl)methyl)aniline | [3] |

| Synonyms | Benzenamine, 4-[(4-ethyl-1-piperazinyl)methyl]-; 4-[(4-ethylpiperazin-1-yl)methyl]aniline | [3] |

| Predicted pKa | 7.85 ± 0.10 | [1] |

| Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)N | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A common strategy involves the reductive amination of a suitable aldehyde with N-ethylpiperazine, followed by the reduction of a nitro group to the corresponding amine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the nitration of a benzyl halide, followed by nucleophilic substitution with N-ethylpiperazine, and concludes with the reduction of the nitro group. This method is analogous to synthetic procedures reported for similar compounds.[5][6]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 1-Ethyl-4-(4-nitrobenzyl)piperazine. To a solution of N-ethylpiperazine in a suitable solvent such as acetonitrile, add 4-nitrobenzyl chloride and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reduction of the Nitro Group. The intermediate, 1-ethyl-4-(4-nitrobenzyl)piperazine, is then subjected to reduction. A common method involves using tin metal in the presence of concentrated hydrochloric acid, followed by heating under reflux.[5]

-

Step 3: Work-up and Purification. After the reduction is complete, the reaction mixture is basified with a strong base, such as sodium hydroxide, to deprotonate the ammonium salt and liberate the free amine. The product is then extracted with an organic solvent, dried, and purified using column chromatography to yield this compound.

Analytical Methodologies

The identification and quantification of this compound and related piperazine derivatives are crucial for quality control and research purposes. Several analytical techniques are well-suited for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] GC-MS can provide both qualitative and quantitative information about the purity of the synthesized compound and can be used to identify any impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds.[8] A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid can be developed for the purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the compound, confirming the connectivity of atoms and the overall molecular structure.

Applications in Research and Drug Development

The piperazine moiety is a common scaffold in many biologically active molecules and approved drugs.[9] this compound serves as a key building block in the synthesis of a diverse range of pharmaceutical agents.

Role as a Pharmaceutical Intermediate

This compound is particularly valuable in the development of therapeutics targeting the central nervous system (CNS). The related compound, 4-(4-methylpiperazin-1-ylmethyl)phenylamine, is utilized in the synthesis of antidepressants and antipsychotics due to the ability of the piperazine ring to interact with neurotransmitter systems.[8][10] It is also an intermediate for preparing aminopyridopyrimidinones, which act as tyrosine kinase inhibitors and have applications as anticancer agents.[11]

Caption: Role of the compound in a typical drug discovery workflow.

Potential Therapeutic Areas

-

Oncology: As a precursor to tyrosine kinase inhibitors.

-

Neurology: In the synthesis of agents for treating depression, schizophrenia, and other CNS disorders.

-

Infectious Diseases: The piperazine core is also found in various antimicrobial agents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug discovery and development programs.

References

-

ChemUniverse. This compound [P96662]. Available from: [Link]

-

MolecularInfo. This compound molecular information. Available from: [Link]

-

LookChem. 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. Available from: [Link]

-

PubChem. [3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine. Available from: [Link]

-

PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

-

ChemUniverse. Request A Quote. Available from: [Link]

-

National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Available from: [Link]

-

Chemguide. the preparation of phenylamine (aniline). Available from: [Link]

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonists. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. [3-(4-Ethyl-piperazin-1-yl)-phenyl]-methyl-amine | C13H21N3 | CID 59244590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-(4-Methylpiperazin-1-ylmethyl)phenylamine|lookchem [lookchem.com]

- 12. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine (CAS No. 611225-86-6; Molecular Formula: C₁₃H₂₁N₃; Molecular Weight: 219.33 g/mol )[1][2]. In the absence of publicly available experimental spectra, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in established principles of spectroscopic analysis and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule.

Introduction and Molecular Structure

This compound is a disubstituted aniline derivative featuring a benzyl-like linkage to an N-ethylpiperazine moiety. Accurate structural confirmation is critical for its application in research and development, particularly in medicinal chemistry where the piperazine nucleus is a common pharmacophore. Spectroscopic techniques provide a definitive, non-destructive method for confirming the molecular structure, assessing purity, and identifying key functional groups.

The structural complexity, with distinct aliphatic and aromatic regions, gives rise to a rich and informative spectroscopic profile. Understanding the expected signals is paramount before undertaking synthesis or analysis.

Figure 1: Molecular Structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For the title compound, the spectrum can be logically divided into four distinct regions: the ethyl group, the piperazine ring protons, the benzylic methylene bridge, and the aromatic protons.

Experimental Protocol (Standard)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the spectrum at ambient temperature. Standard parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment. These predictions are based on established values for N-benzylpiperazines and p-substituted anilines.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| Ethyl -CH₃ | ~ 1.10 | Triplet (t) | 3H | Aliphatic methyl group coupled to a methylene group (CH₂). Expected J-coupling of ~7 Hz. |

| Ethyl -CH₂- | ~ 2.42 | Quartet (q) | 2H | Methylene group adjacent to a nitrogen and coupled to a methyl group. Expected J-coupling of ~7 Hz. |

| Piperazine -CH₂- (positions 2,6) | ~ 2.48 | Broad Singlet / Multiplet (m) | 4H | Protons on carbons adjacent to the benzylic nitrogen (N1). Often appear as a broad signal due to conformational exchange. |

| Piperazine -CH₂- (positions 3,5) | ~ 2.65 | Broad Singlet / Multiplet (m) | 4H | Protons on carbons adjacent to the ethylated nitrogen (N4). Slightly more deshielded due to the ethyl group's influence. |

| Benzylic -CH₂- | ~ 3.45 | Singlet (s) | 2H | Methylene protons situated between the aromatic ring and the piperazine nitrogen. No adjacent protons for coupling. |

| Amine -NH₂ | ~ 3.60 | Broad Singlet (s) | 2H | Protons of the primary amine. The chemical shift is solvent-dependent and the signal is often broad due to quadrupole broadening and exchange. |

| Aromatic H (positions 3',5') | ~ 6.65 | Doublet (d) | 2H | Protons ortho to the electron-donating amino group (-NH₂), showing significant shielding. Coupled to H-2'/6'. |

| Aromatic H (positions 2',6') | ~ 7.10 | Doublet (d) | 2H | Protons meta to the amino group and ortho to the alkyl substituent. Less shielded than H-3'/5'. Coupled to H-3'/5'. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the chemical environment.

Experimental Protocol (Standard)

-

Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) may be required for faster acquisition.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition: A standard proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Ethyl -CH₃ | ~ 12.0 | Standard aliphatic methyl carbon. |

| Ethyl -CH₂- | ~ 52.5 | Aliphatic methylene carbon attached to nitrogen. |

| Piperazine C3, C5 | ~ 53.0 | Piperazine carbons adjacent to the ethylated nitrogen. |

| Piperazine C2, C6 | ~ 53.5 | Piperazine carbons adjacent to the benzylic nitrogen. |

| Benzylic -CH₂- | ~ 62.5 | Methylene carbon attached to both an aromatic ring and a nitrogen atom. |

| Aromatic C3', C5' | ~ 115.0 | Aromatic carbons ortho to the strongly electron-donating -NH₂ group are highly shielded. |

| Aromatic C1' | ~ 129.0 | Quaternary aromatic carbon attached to the benzylic CH₂ group. |

| Aromatic C2', C6' | ~ 130.0 | Aromatic carbons meta to the -NH₂ group. |

| Aromatic C4' | ~ 145.5 | Aromatic carbon directly attached to the nitrogen of the amino group, significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Standard)

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | A characteristic pair of sharp to medium bands, confirming the presence of the -NH₂ group[3][4]. |

| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring | Weak to medium bands appearing just above 3000 cm⁻¹, indicative of C(sp²)-H bonds. |

| 2970 - 2800 | C-H Aliphatic Stretch | Ethyl, Piperazine, Methylene | Strong, sharp absorptions corresponding to the C(sp³)-H bonds of the aliphatic portions of the molecule. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine | A medium to strong band, further confirming the primary amine[4]. |

| 1515 | C=C Aromatic Ring Stretch | Phenyl Ring | A strong absorption characteristic of the p-disubstituted benzene ring. |

| 1335 - 1250 | C-N Aromatic Stretch | Aryl-Amine | A strong band indicating the stretching of the C-N bond between the phenyl ring and the amino group[4]. |

| 1250 - 1020 | C-N Aliphatic Stretch | Aliphatic Amine | Medium to weak bands associated with the C-N bonds within the piperazine and ethylamine moieties. |

| ~ 820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | A strong band characteristic of the two adjacent hydrogens on a para-substituted aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial evidence for its structure.

Experimental Protocol (Standard)

-

Sample Introduction: The sample is introduced via direct infusion (Electrospray Ionization, ESI) or after separation by gas chromatography (GC-MS). ESI is common for polar molecules of this type.

-

Ionization: ESI in positive ion mode ([M+H]⁺) is typically used.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Tandem MS (MS/MS): The molecular ion can be isolated and fragmented (Collision-Induced Dissociation, CID) to provide further structural information.

Predicted Fragmentation Pathway

The most likely fragmentation pathway involves the cleavage of the weakest bonds. In this compound, the benzylic C-N bond is susceptible to cleavage due to the stability of the resulting fragments.

Figure 2: Predicted primary fragmentation pathway in ESI-MS/MS.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment | Interpretation |

| 220.18 | [C₁₃H₂₂N₃]⁺ | Molecular Ion ([M+H]⁺) . Corresponds to the protonated parent molecule. |

| 115.12 | [C₆H₁₅N₂]⁺ | Ethylpiperazine cation . Formed by cleavage of the benzylic C-N bond with charge retention on the piperazine fragment. |

| 106.07 | [C₇H₈N]⁺ | 4-Aminobenzyl cation . The major and most stable fragment, formed by benzylic cleavage with charge retention on the aromatic portion. This is analogous to the tropylium ion (m/z 91) seen in simple benzylpiperazines, but with the +15 Da contribution of the amino group[5]. |

| 86.09 | [C₅H₁₂N]⁺ | Fragment from the ethylpiperazine ring, possibly from loss of an ethyl group. |

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for the structural confirmation of this compound. The key identifying features are the characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum, the dual N-H stretching bands in the IR spectrum, and a dominant mass spectral fragmentation yielding an aminobenzyl cation at m/z 106. This guide serves as a valuable reference for the synthesis, purification, and analysis of this compound in a research or drug development setting.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P96662]. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

-

SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

The Precision Strike: A Technical Guide to the Mechanism of Action of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine-Derived Kinase Inhibitors

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern a drug's efficacy is paramount. This guide delves into the core mechanisms of a pivotal class of anti-cancer agents derived from the 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine scaffold. This chemical framework is the backbone of several highly successful tyrosine kinase inhibitors (TKIs), including the first-generation marvel Imatinib and its more potent successors, Nilotinib and Ponatinib. We will dissect their molecular ballet, from the intricate dance with their primary target to the cascading effects on cellular signaling and, ultimately, their profound clinical impact.

The Genesis of a Targeted Therapy: The BCR-ABL Oncogene

At the heart of Chronic Myeloid Leukemia (CML) lies a specific genetic anomaly: the Philadelphia chromosome. This aberration results from a translocation between chromosomes 9 and 22, creating a fusion gene, BCR-ABL.[1][2] The protein product of this oncogene, BCR-ABL, is a constitutively active tyrosine kinase, meaning it is perpetually "switched on."[3][4][5] This relentless kinase activity drives the uncontrolled proliferation of white blood cells, the hallmark of CML.[3][5]

The BCR-ABL protein acts as a rogue signaling hub, activating a multitude of downstream pathways that promote cell growth, inhibit programmed cell death (apoptosis), and alter cell adhesion.[3][6][7][8] Key among these are the Ras/MAPK pathway, which fuels proliferation, and the PI3K/AKT/mTOR pathway, a critical survival route for cancer cells.[6][7][8]

A Lock-and-Key Analogy: The ATP-Binding Pocket as the Target

Tyrosine kinases, including BCR-ABL, function by transferring a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins.[9][10] This phosphorylation event acts as a molecular switch, turning on downstream signaling cascades. Drugs derived from the this compound scaffold are designed to be competitive inhibitors at the ATP-binding site of the BCR-ABL kinase domain.[5][10] By occupying this pocket, they prevent ATP from binding, thereby blocking the phosphorylation of downstream substrates and halting the oncogenic signaling.[5][9][10]

The Conformation Conundrum: DFG-in vs. DFG-out

The kinase domain of BCR-ABL can exist in different conformational states, primarily distinguished by the orientation of a specific three-amino-acid motif: Aspartate-Phenylalanine-Glycine (DFG). The "DFG-in" conformation represents the active state of the kinase, ready to bind ATP and phosphorylate its substrates. Conversely, the "DFG-out" conformation is an inactive state.[4][11]

-

Imatinib and Nilotinib: These first and second-generation TKIs are classified as "Type II" inhibitors. They preferentially bind to and stabilize the inactive "DFG-out" conformation of the BCR-ABL kinase.[1][4][12][13] This mode of action is highly selective as it targets a less common conformational state of the kinase.

-

Ponatinib: While also a Type II inhibitor that binds to the "DFG-out" conformation, Ponatinib was specifically designed to overcome resistance mutations.[14]

The ability to target a specific conformational state is a testament to the rational drug design that underpins this class of inhibitors.

Overcoming Resistance: The Evolution of a Scaffold

A significant challenge in CML therapy is the emergence of drug resistance, often through point mutations in the BCR-ABL kinase domain.[1][2] These mutations can alter the shape of the ATP-binding pocket, preventing the inhibitor from binding effectively while still allowing ATP access.

The Gatekeeper Mutation: T315I

The most notorious of these is the T315I "gatekeeper" mutation, where a threonine residue at position 315 is replaced by a bulkier isoleucine.[1][11][15] This single amino acid change sterically hinders the binding of both Imatinib and Nilotinib, rendering them ineffective.[14][15]

Ponatinib: The Pan-Mutational Inhibitor

The development of Ponatinib, a third-generation TKI, was a direct response to the challenge of the T315I mutation.[15][16] Its unique molecular structure allows it to bind effectively to the ATP-binding site of BCR-ABL even in the presence of the T315I mutation and other resistance-conferring mutations.[5][15][16][17]

Visualizing the Mechanism: Signaling Pathways and Inhibition

To fully appreciate the impact of these inhibitors, it is crucial to visualize the signaling networks they disrupt.

The BCR-ABL Signaling Cascade

Caption: The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways.

Tyrosine Kinase Inhibition

Caption: TKIs competitively inhibit ATP binding to BCR-ABL, blocking downstream signaling.

Experimental Validation: A Methodological Overview

The elucidation of the mechanism of action for these TKIs relies on a suite of robust experimental techniques.

Biochemical Kinase Assays

These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol: ADP-Glo™ Kinase Assay [18]

-

Reaction Setup: In a 96-well plate, combine the purified BCR-ABL kinase, the specific substrate peptide, and ATP.

-

Inhibitor Addition: Add varying concentrations of the TKI (e.g., Imatinib) to the wells. Include a no-inhibitor control.

-

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Assays

These assays assess the effect of the inhibitor on cellular processes in a more physiologically relevant context.

Protocol: Ba/F3 Cell Proliferation Assay [19]

-

Cell Line Engineering: Use the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival. Transduce these cells to express the human BCR-ABL oncogene. These engineered cells can now proliferate in the absence of IL-3.

-

Cell Seeding: Plate the BCR-ABL expressing Ba/F3 cells in a 96-well plate in IL-3-free media.

-

Compound Treatment: Add a serial dilution of the TKI to the wells.

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescent or fluorescent signal, which is proportional to the number of viable cells.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Kinase Selectivity Profiling

It is crucial to understand the broader kinase selectivity profile of a TKI to anticipate potential off-target effects.[20] This is often done by screening the compound against a large panel of different kinases.[18][21][22][23][24]

Workflow: Kinase Panel Screening

Caption: Workflow for determining the kinase selectivity profile of a TKI.

Clinical Corroboration: From Bench to Bedside

The ultimate validation of a drug's mechanism of action is its clinical efficacy. The development of Imatinib and its successors has transformed the prognosis for CML patients.

| Drug | Key Clinical Trial(s) | Primary Efficacy Endpoint | Notable Outcomes |

| Imatinib | IRIS | Complete Cytogenetic Response (CCyR) | Significantly superior to previous standard of care (interferon-α plus cytarabine).[9][25][26] At 8 years, overall survival was 85%.[26] |

| Nilotinib | ENESTnd | Major Molecular Response (MMR) | Demonstrated faster and deeper molecular responses compared to Imatinib in newly diagnosed CML.[27][28] |

| Ponatinib | PACE | Major Cytogenetic Response (MCyR) | Showed high rates of response in patients with resistance to other TKIs, including those with the T315I mutation.[29][30][31][32][33] |

Conclusion

The story of drugs derived from the this compound scaffold is a paradigm of modern, targeted drug development. By precisely inhibiting the constitutively active BCR-ABL tyrosine kinase, these agents have revolutionized the treatment of CML. Their mechanism of action, a finely tuned interference with ATP binding to a specific conformational state of the kinase, has been rigorously elucidated through a combination of biochemical, cellular, and clinical studies. The continued evolution of this scaffold to overcome resistance mechanisms underscores the power of a deep, mechanistic understanding in the ongoing fight against cancer.

References

-

Ghavami, S., et al. (2020). Imatinib can act as an allosteric activator of Abl kinase. PMC. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Kantarjian, H., et al. (2019). Imatinib in chronic myeloid leukemia: A comparative assessment of patients in pivotal clinical trials and real-world settings. Blood. [Link]

-

Jabbour, E., et al. (2024). Results of ponatinib as frontline therapy for chronic myeloid leukemia in chronic phase. PubMed. [Link]

-

ClinicalTrials.gov. (2021). Nilotinib Treatment-free Remission Study in CML (Chronic Myeloid Leukemia) Patients. [Link]

-

Hantschel, O. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. National Institutes of Health. [Link]

-

Weisberg, E., et al. (2006). AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL. PMC. [Link]

-

da Silva, A. F., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. National Institutes of Health. [Link]

-

Bhullar, K. S., et al. (2023). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

ResearchGate. (n.d.). Mechanism of action of Imatinib; Imatinib binds to the ATP binding site... [Link]

-

Rousselot, P., et al. (2023). Efficacy and safety of nilotinib in chronic myeloid leukaemia patients who failed to achieve a treatment-free remission period after imatinib discontinuation: Results of the French Nilo post-STIM study. PubMed. [Link]

-

Chaar, M., et al. (2018). Mechanisms, Monitoring, and Management of Tyrosine Kinase Inhibitors Associated Cardiovascular Toxicities. Oncology and Therapy. [Link]

-

Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

-

ClinicalTrials.gov. (2022). Ponatinib for Chronic Myeloid Leukemia (CML) Evaluation and Ph+ Acute Lymphoblastic Leukemia (ALL). [Link]

-

ICLUSIG® (ponatinib). Mechanism of Action. [Link]

-

Vogtherr, M., et al. (2006). Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. Blood. [Link]

-

Pophali, P. A., & Patnaik, M. M. (2016). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

-

Jabbour, E., et al. (2011). Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. PubMed Central. [Link]

-

Proteopedia. (2025). Bcr-Abl and Imatinib (STI571 or Gleevec). [Link]

-

ResearchGate. (n.d.). BCR-ABL activates multiple downstream signaling pathways that contribute to growth and survival. [Link]

-

ClinicalTrials.gov. (2021). Chart Review Study of Chronic Myelogenous Leukemia (CML) Patients Treated With Imatinib Outside of a Clinical Trial. [Link]

-

CancerNetwork. (2006). Nilotinib Produces High CR Rate in Treatment-Resistant CML. [Link]

-

Reaction Biology. Kinase Selectivity Panels. [Link]

-

ResearchGate. (n.d.). Binding modes of inhibitors to ABL1 are illustrated, with nilotinib and... [Link]

-

OncLive. (2024). Ponatinib Showcases Long-Term Efficacy, Safety in CP-CML With T315I Mutations. [Link]

-

YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. [Link]

-

ResearchGate. (n.d.). Mechanism of action of ponatinib in treating chronic myeloid leukemia... [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ponatinib Hydrochloride? [Link]

-

Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

-

Iriyama, N., et al. (2024). Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study. Blood Advances. [Link]

-

National Institutes of Health. (2022). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. [Link]

-

Sun, Z., et al. (2023). Structural mechanism of a drug-binding process involving a large conformational change of the protein target. PubMed Central. [Link]

-

Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]

-

CancerNetwork. (2003). Imatinib Reduces Leukemia Load, Prolongs CML Remissions. [Link]

-

Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

-

ICLUSIG® (ponatinib). CML Pace Trial Efficacy. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Baccarani, M., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]

-

Anastassiadis, T., et al. (2011). Protein kinase profiling assays: a technology review. PubMed. [Link]

-

Kantarjian, H. M., et al. (2010). Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results. PubMed Central. [Link]

-

ASH Clinical News. (2021). Ponatinib Increased Overall Survival in Patients with Chronic-Phase CML. [Link]

-

ResearchGate. (n.d.). General Mechanisms of Action of Tyrosine Kinase Inhibitors. Small... [Link]

-

Kantarjian, H., et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood. [Link]

-

ClinPGx. Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

Wang, L., et al. (2005). ATP Binding Domain Mutants of BCR-ABL in Patients with Chronic Myeloid Leukemia Treated with Imatinib. Blood. [Link]

-

Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]

-

DiVA portal. (n.d.). Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

Sources

- 1. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural mechanism of a drug-binding process involving a large conformational change of the protein target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. ashpublications.org [ashpublications.org]

- 14. ClinPGx [clinpgx.org]

- 15. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]

- 18. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. dovepress.com [dovepress.com]

- 21. assayquant.com [assayquant.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cancernetwork.com [cancernetwork.com]

- 26. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ashpublications.org [ashpublications.org]

- 28. Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Results of ponatinib as frontline therapy for chronic myeloid leukemia in chronic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

- 31. onclive.com [onclive.com]

- 32. CML Pace Trial Efficacy for ICLUSIG (ponatinib) [iclusig.com]

- 33. ashpublications.org [ashpublications.org]

The Strategic Role of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, a pivotal building block in contemporary medicinal chemistry. We will dissect its synthesis, physicochemical characteristics, and, most importantly, its integral role as a pharmacophore in the design of targeted therapeutics, with a particular focus on kinase inhibitors. This document will furnish researchers and drug development professionals with a comprehensive understanding of the molecule's utility, supported by detailed experimental protocols and mechanistic insights, to facilitate its application in the discovery of novel therapeutic agents.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile structure that allows for the development of a wide array of bioactive molecules.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposing positions imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are critical for drug development.[1] The dual nitrogen atoms also serve as handles for chemical modification, enabling the fine-tuning of a compound's pharmacological activity and pharmacokinetic profile.[2]

Within this versatile class of compounds, this compound has emerged as a particularly valuable intermediate. Its structure combines the advantageous properties of the piperazine moiety with a phenylamine group, providing a key structural motif for interaction with various biological targets. This guide will illuminate the multifaceted role of this compound in the synthesis and design of modern therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug design and synthesis.

Physicochemical Data

The properties of this compound are summarized in the table below. Data for the closely related methyl analogue is also provided for comparison.

| Property | This compound | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine |

| Molecular Formula | C₁₃H₂₁N₃ | C₁₂H₁₉N₃ |

| Molecular Weight | 219.33 g/mol | 205.30 g/mol [3] |

| CAS Number | 611225-86-6 | 70261-82-4[3] |

| Appearance | Solid (predicted) | White to off-white solid[4] |

| Melting Point | Not available | 95-101 °C[4] |

| Boiling Point | Not available | 331.2 ± 27.0 °C (Predicted)[3] |

| pKa (Predicted) | 7.85 ± 0.10 | 7.65 ± 0.10[4] |

| LogP (Predicted) | 1.5 | 1.47[3] |

| Solubility | Low in water; Soluble in organic solvents like ethanol and dimethylformamide (inferred from methyl analogue)[4] | Low in water; Soluble in organic solvents like ethanol and dimethylformamide[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, commonly involving the reductive amination of a suitable benzaldehyde derivative with N-ethylpiperazine or the reduction of a corresponding nitroaromatic precursor. A representative synthetic protocol is outlined below, based on analogous procedures for similar compounds.[5]

Experimental Protocol: Reductive Amination Route

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add N-ethylpiperazine (1.1 eq).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Synthetic scheme for this compound.

Role in Medicinal Chemistry: A Focus on Tyrosine Kinase Inhibitors

The this compound scaffold is a cornerstone in the design of numerous tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7]

Mechanism of Action and Structure-Activity Relationship (SAR)

In many TKIs, the 4-((4-ethylpiperazin-1-yl)methyl)phenyl moiety serves as a key pharmacophore that interacts with the ATP-binding site of the kinase domain. The terminal ethylpiperazine group often extends into the solvent-exposed region of the binding pocket, where it can form crucial interactions that enhance binding affinity and selectivity.[8]

Structure-Activity Relationship (SAR) insights:

-

The Piperazine Ring: The basic nitrogen of the piperazine ring is often protonated at physiological pH, allowing for the formation of a salt bridge with acidic residues in the kinase's active site. This interaction is a common feature in many kinase inhibitors and significantly contributes to their potency.[8]

-

The Ethyl Group: The ethyl substitution on the piperazine can influence the compound's lipophilicity and steric interactions within the binding pocket. This modification can be crucial for optimizing the drug's pharmacokinetic properties and selectivity profile.[9]

-

The Phenylamine Core: The phenylamine core provides a rigid scaffold for the presentation of the piperazine moiety and can be further functionalized to introduce additional interactions with the target kinase.

A notable example of a potent kinase inhibitor incorporating this scaffold is in the development of pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation that confers resistance to imatinib.[2] The 4-((4-ethylpiperazin-1-yl)methyl)phenyl group in these molecules is crucial for achieving high potency and overcoming resistance.[2]

Caption: Interaction of the scaffold with a kinase active site.

Application in Drug Discovery: Beyond Imatinib

While its role as an intermediate in the synthesis of Imatinib is well-established, the this compound scaffold is also utilized in the development of inhibitors for other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7] This highlights the broad applicability of this structural motif in oncology drug discovery.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from this compound is typically assessed using a combination of in vitro enzymatic and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific tyrosine kinase.[1]

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³³P]ATP

-

ATP solution

-

384-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding a mixture of the substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the kinase.

-

Incubation: Incubate the plate for 30-60 minutes at 30°C.

-

Reaction Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter plate.

-

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) value.

Conclusion and Future Perspectives

This compound is a testament to the enduring importance of the piperazine scaffold in medicinal chemistry. Its favorable physicochemical properties and versatile reactivity make it an invaluable building block for the synthesis of targeted therapeutics, particularly in the realm of oncology. The insights into its role in kinase inhibition and the provided experimental protocols offer a solid foundation for researchers to leverage this compound in their drug discovery efforts. Future exploration of novel derivatives and their application to a broader range of biological targets will undoubtedly continue to expand the therapeutic potential of this remarkable scaffold.

References

-

El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 256, 115456. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)-AKE-El-Damasy-Ke-Abdel-Aziz/d385108658fc1c0c3260840c5414f6b005e83921]([Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936738, 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]

-

Karakurt, A., et al. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Molecules, 27(19), 6529. [Link]

-

ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

-

Rivera, D. G., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. Journal of Medicinal Chemistry, 53(5), 2136-2145. [Link]

-

Liu, X., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

-

Perregaard, J., et al. (2011). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531. [Link]

-

Baxendale, I. R., et al. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2568-2570. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]